![molecular formula C24H29N5 B2748268 1-(4-Cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385417-39-0](/img/structure/B2748268.png)

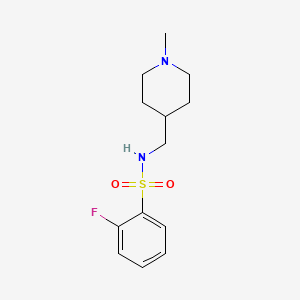

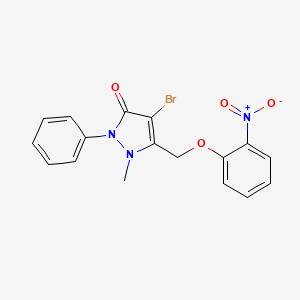

1-(4-Cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. They are an important class of compounds with a wide range of applications in medicinal chemistry . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

Benzimidazoles can be synthesized through the reaction of o-phenylenediamine with carboxylic acids. The reaction proceeds through the formation of a cyclic intermediate, which then undergoes rearrangement to form the benzimidazole . Piperazines can be synthesized from the reaction of a secondary amine with a suitable dihalide .Molecular Structure Analysis

Benzimidazoles consist of a fused ring structure composed of a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . Piperazines, on the other hand, contain a six-membered ring with two nitrogen atoms at opposite positions .Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, among others . Piperazines can also undergo a variety of reactions, including alkylation and acylation .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(4-Cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that falls within the realm of complex organic synthesis and chemical investigation. Its synthesis involves multi-step reactions, often starting from simpler benzimidazole derivatives or related heterocyclic compounds. For instance, a study detailed the synthesis of similar benzimidazole derivatives, showcasing their potential as building blocks for more complex molecules through acylation and reduction processes, leading to derivatives with potential biological activities (Denisenko et al., 2011). Another example involves the synthesis of pyrazolopyrimidines derivatives, indicating the versatility of nitrogen-containing heterocycles in medicinal chemistry and the exploration of their pharmacological properties (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been evaluated for their antimicrobial and antifungal activities. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives exhibited significant antimicrobial properties, underscoring the potential of such compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020). Similarly, α-alkoxyimino-(1H-benzimidazol-2-yl)acetonitriles containing piperazine moiety were synthesized and shown to have higher antifungal activity compared to carbendazim, a standard antifungal agent, against certain fungi (Jin et al., 2015).

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. Benzimidazole-pyrimidine conjugates, for instance, were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, demonstrating marked potency and highlighting the therapeutic potential of such structures in oncology (Abdel-Mohsen et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research into benzimidazoles and piperazines are likely to involve the development of new synthetic methods and the exploration of new biological activities. These compounds have a wide range of potential applications in medicinal chemistry, and ongoing research is likely to continue to uncover new uses for these versatile compounds .

Propriétés

IUPAC Name |

1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5/c1-3-19-17(2)20(16-25)23-26-21-10-6-7-11-22(21)29(23)24(19)28-14-12-27(13-15-28)18-8-4-5-9-18/h6-7,10-11,18H,3-5,8-9,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBXGKIFHHTJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)

![Ethyl 2-[(4-phenylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2748203.png)

![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)

![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)